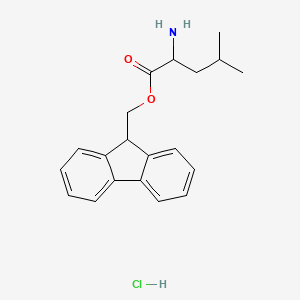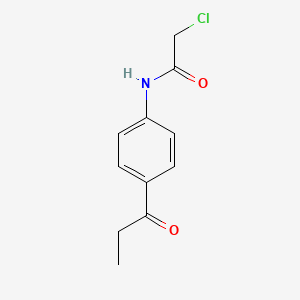
2-chloro-N-(4-propionylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-propionylphenyl)acetamide is an organic compound with the molecular formula C11H12ClNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and a 4-propionylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-propionylphenyl)acetamide typically involves the reaction of 4-propionylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
[ \text{4-propionylphenylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-propionylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The propionyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The carbonyl group in the propionyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of N-(4-propionylphenyl)acetamide derivatives.
Oxidation: Formation of 4-(carboxyphenyl)acetamide.
Reduction: Formation of 4-(hydroxypropylphenyl)acetamide.
Scientific Research Applications
2-chloro-N-(4-propionylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-propionylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-hydroxyphenyl)acetamide
- 2-chloro-N-(4-ethoxyphenyl)acetamide
- 2-chloro-N-(4-isopropylphenyl)acetamide
Comparison
2-chloro-N-(4-propionylphenyl)acetamide is unique due to the presence of the propionyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the propionyl group may enhance its ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications. Additionally, the presence of the chlorine atom can make it more reactive in substitution reactions compared to its non-chlorinated counterparts.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
2-chloro-N-(4-propanoylphenyl)acetamide |
InChI |
InChI=1S/C11H12ClNO2/c1-2-10(14)8-3-5-9(6-4-8)13-11(15)7-12/h3-6H,2,7H2,1H3,(H,13,15) |
InChI Key |
HTIXVHRTUBMBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


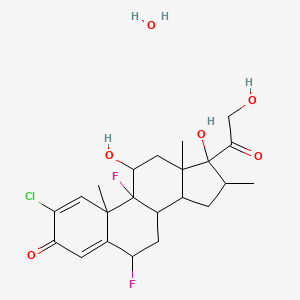
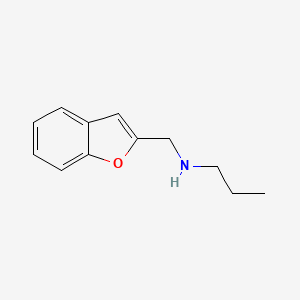
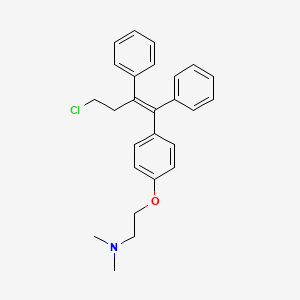
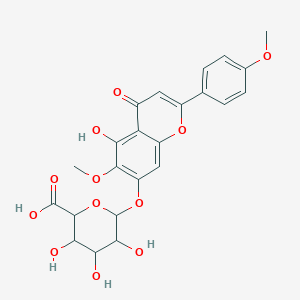
![6-[2-(2-Ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313349.png)
![rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis](/img/structure/B12313352.png)
![8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene](/img/structure/B12313358.png)
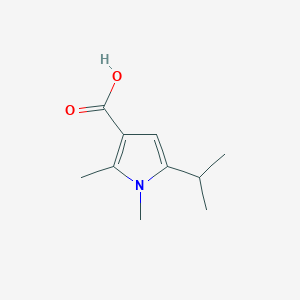
![4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid](/img/structure/B12313378.png)
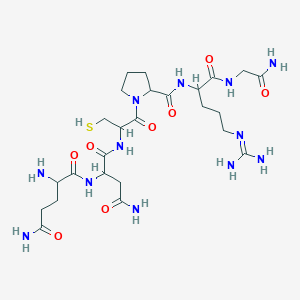
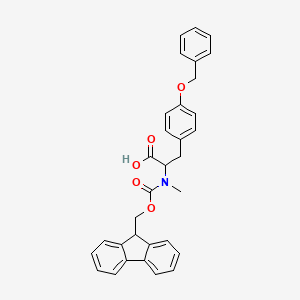
![[(2-Azidoethoxy)methyl]cyclopentane](/img/structure/B12313412.png)

